

Application Notes and Protocols for CTX-0294885 in Kinome Profiling

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Compound of Interest		
Compound Name:	CTX-0294885	
Cat. No.:	B612119	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel, broad-spectrum kinase inhibitor based on a bis-anilino pyrimidine scaffold.[1][2][3][4] It has been effectively developed into a powerful affinity reagent for the enrichment and subsequent identification of protein kinases from complex biological samples using mass spectrometry-based proteomics.[1][2][3][5][6] A key advantage of CTX-0294885 is its extensive coverage of the kinome, including the unique ability to capture all members of the AKT family, a feat not achieved by previously existing broad-spectrum kinase inhibitors.[1][2][3][5][7]

This document provides detailed application notes and protocols for the utilization of **CTX-0294885** in kinome profiling experiments, enabling researchers to leverage this reagent for comprehensive analysis of kinase signaling networks. Such analyses are pivotal in various research areas, including oncology, immunology, and metabolic diseases.[7]

Data Presentation

The utility of **CTX-0294885**, particularly when used as an affinity reagent, is demonstrated by the substantial number of kinases it can enrich from a single cell line. The following tables summarize the quantitative data on kinase capture from MDA-MB-231 human breast cancer cells.



Table 1: Kinase Enrichment from MDA-MB-231 Cells using CTX-0294885.[1][2][5]

Reagent Configuration	Number of Protein Kinases Identified
CTX-0294885	235
Mixture of Four Inhibitors*	261

^{*}The mixture of four inhibitors includes CTX-0294885, Purvalanol B, SU6668, and VI16832.[1]

Table 2: Phosphosite Identification with Combined Kinase and Phosphopeptide Enrichment.[2] [5]

Enrichment Strategy	Number of High- Confidence Phosphosites Identified	Number of Kinases with Identified Phosphosites
Affinity purification with four inhibitors* coupled with phosphopeptide enrichment	799	183

^{*}The mixture of four inhibitors includes CTX-0294885, Purvalanol B, SU6668, and VI16832.

Experimental Protocols

This section outlines the key experimental protocols for utilizing **CTX-0294885** in kinome profiling experiments, from cell lysis to mass spectrometry analysis.

Protocol 1: Preparation of Cell Lysates

- Cell Culture: Culture cells of interest (e.g., MDA-MB-231) to the desired confluency.
- Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lysis: Lyse the cells on ice for 30 minutes in a suitable lysis buffer. A recommended lysis buffer composition is:



- 50 mM HEPES-NaOH, pH 7.5
- 150 mM NaCl
- o 0.5% Triton-X 100
- 1 mM EDTA
- 1 mM EGTA
- 10 mM NaF
- 2.5 mM Na₃VO₄
- Protease and phosphatase inhibitor cocktails (e.g., cOmplete[™] and PhosSTOP[™] from Roche).[6]
- Clarification: Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 2: Kinase Enrichment using CTX-0294885-Coupled Beads

- Bead Preparation: CTX-0294885 is covalently coupled to Sepharose beads.[2][3][6] These
 beads are the affinity matrix for kinase capture.
- Incubation: Incubate the clarified cell lysate (containing a specified amount of total protein) with the **CTX-0294885**-coupled Sepharose beads. The incubation should be performed with gentle rotation at 4°C for a defined period (e.g., 1-2 hours).
- Washing: After incubation, wash the beads extensively with lysis buffer and then with a highsalt wash buffer to remove non-specifically bound proteins. A final wash with a low-salt buffer should be performed.



• Elution: Elute the bound kinases from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by competitive elution with a high concentration of a soluble kinase inhibitor.

Protocol 3: Sample Preparation for Mass Spectrometry

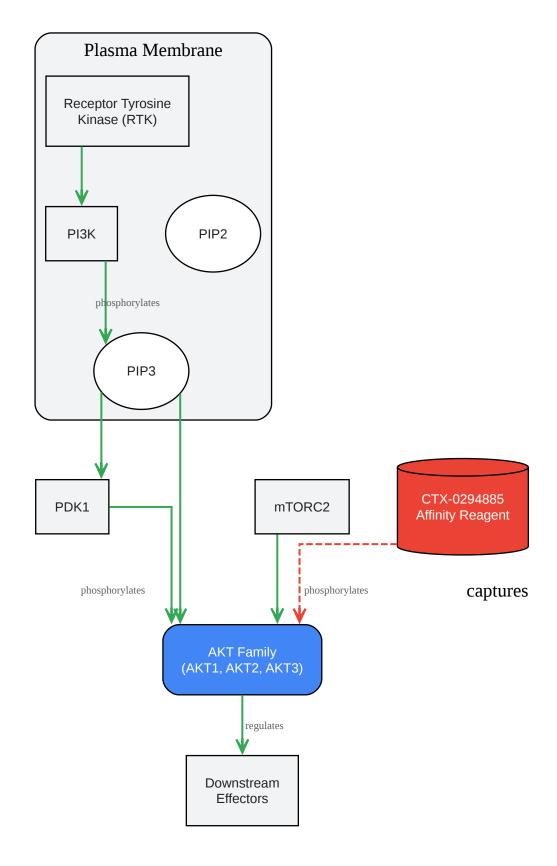
- Protein Digestion: The eluted kinase-enriched protein sample is subjected to in-solution or ingel digestion with trypsin.
- Peptide Desalting: The resulting peptides are desalted and concentrated using C18 spin columns or similar devices.
- (Optional) Phosphopeptide Enrichment: For analysis of kinase phosphorylation, the desalted peptides can be further enriched for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) chromatography.[7]

Protocol 4: LC-MS/MS Analysis and Data Processing

- LC-MS/MS: Analyze the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., LTQ Orbitrap Velos).[8]
- Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant
 for protein identification and quantification.[1] The Andromeda search engine can be used for
 database searching against a relevant protein database (e.g., UniProt human).[1] Key
 parameters for data analysis include setting a false discovery rate (FDR) of 1% for both
 protein and peptide identifications.[1]

Visualizations Signaling Pathway Diagram



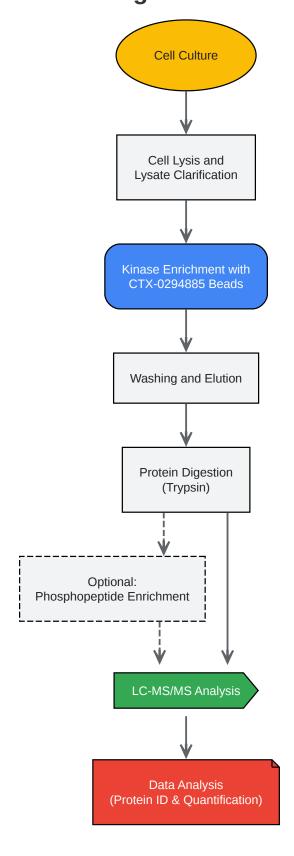


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Caption: PI3K/AKT signaling pathway and capture of AKT isoforms by CTX-0294885.



Experimental Workflow Diagram

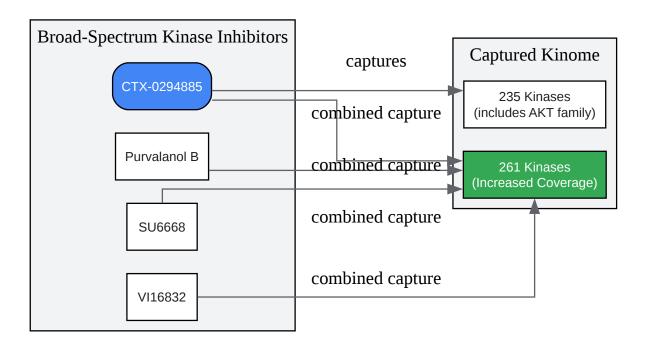


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Caption: Experimental workflow for kinome profiling using CTX-0294885.

Logical Relationship Diagram



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Caption: CTX-0294885 enhances kinome coverage alone and in combination.

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